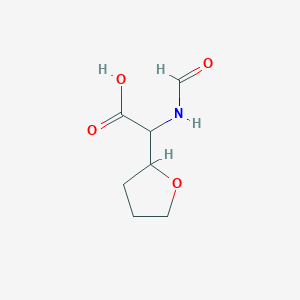

2-Formamido-2-(oxolan-2-yl)acetic acid

Description

2-Formamido-2-(oxolan-2-yl)acetic acid is a structurally unique compound featuring a tetrahydrofuran (oxolane) ring substituted with a formamido (-NHCHO) group and an acetic acid (-CH₂COOH) moiety. This molecule combines polar functional groups (formamido and carboxylic acid) with a cyclic ether (oxolane), making it relevant in coordination chemistry, pharmaceutical intermediates, or adsorption applications. Its stereochemistry and hydrogen-bonding capabilities are critical for its reactivity and interactions with metals or biomolecules.

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-formamido-2-(oxolan-2-yl)acetic acid |

InChI |

InChI=1S/C7H11NO4/c9-4-8-6(7(10)11)5-2-1-3-12-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |

InChI Key |

WTXVAVWDBLDEFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-2-(oxolan-2-yl)acetic acid typically involves the reaction of oxirane derivatives with formamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formamido group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Formamido-2-(oxolan-2-yl)acetic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formamido-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The oxolan-2-yl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

2-(Oxolan-2-yl)acetic acid (CAS: 178231-83-9): Lacks the formamido group but shares the oxolane ring and carboxylic acid group.

Tetrahydro-2,5-furan-diacetic acid (HMDB0059767): Contains two carboxylic acid groups on the oxolane ring, enhancing metal-binding capacity compared to the monofunctional 2-formamido derivative.

Physicochemical Properties

Thermodynamic and Kinetic Behavior

- Adsorption Kinetics : Acetic acid-modified biochar (ASBB) achieves equilibrium in 5 minutes, while the formamido analog may require longer due to steric hindrance from the bulkier formamido group.

- pH Sensitivity : Similar to ASBB, this compound’s adsorption would depend on pH. At low pH (<4), protonation of the formamido group might reduce binding, whereas deprotonation of the carboxylic acid (pKa ~4.7) enhances anion-mediated interactions at pH 6–6.

Biological Activity

2-Formamido-2-(oxolan-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from various research findings.

- Molecular Formula : C7H11NO3

- Molecular Weight : 157.17 g/mol

- IUPAC Name : 2-formamido-2-(tetrahydrofuran-2-yl)acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The compound may function as an enzyme inhibitor or modulator, affecting metabolic processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Cytotoxic Effects

Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death. This activity may be linked to the compound's ability to induce apoptosis in malignant cells.

Anti-inflammatory Properties

Preliminary research suggests that this compound may exhibit anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Cytotoxicity in Cancer Cell Lines

In a cytotoxicity assay involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value of approximately 25 µM. This suggests considerable potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.